BenchChemオンラインストアへようこそ!

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

medicinal chemistry structure-activity relationship conformational analysis

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS 338968-06-2) is a 2,5-disubstituted 1,3,4-oxadiazole with a molecular formula of C16H12Cl2N2OS2. It features a 2,4-dichlorobenzyl thioether at position 2 and a 2-methylsulfanyl substituted phenyl ring at position 5.

Molecular Formula C16H12Cl2N2OS2
Molecular Weight 383.31
CAS No. 338968-06-2
Cat. No. B2866230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
CAS338968-06-2
Molecular FormulaC16H12Cl2N2OS2
Molecular Weight383.31
Structural Identifiers
SMILESCSC1=CC=CC=C1C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H12Cl2N2OS2/c1-22-14-5-3-2-4-12(14)15-19-20-16(21-15)23-9-10-6-7-11(17)8-13(10)18/h2-8H,9H2,1H3
InChIKeyUWSWUQFTVTVZOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS 338968-06-2): Baseline Procurement Profile


2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS 338968-06-2) is a 2,5-disubstituted 1,3,4-oxadiazole with a molecular formula of C16H12Cl2N2OS2 . It features a 2,4-dichlorobenzyl thioether at position 2 and a 2-methylsulfanyl substituted phenyl ring at position 5 . The ZINC database contains no known bioactivity for this compound, placing it firmly in the early-stage discovery chemical space where substituent architecture drives selection over functional data [1].

Why Generic Substitution Fails for 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole


The biological and physicochemical behavior of 2,5-disubstituted 1,3,4-oxadiazoles is exquisitely sensitive to the specific substitution pattern on both the benzyl and phenyl rings [1]. Even subtle changes, such as moving chlorine atoms from the 3,4- to the 2,4-position on the benzyl ring, alter the molecule's predicted LogP, dipole moment, and membrane permeability, as established by structure-activity relationship (SAR) studies on related oxadiazole antibacterials [1]. This compound's unique combination of a 2,4-dichlorobenzyl sulfanyl linker and a 2-methylsulfanyl phenyl terminus cannot be replicated by simpler analogs; substituting it with a 3,4-dichlorobenzyl regioisomer or a non-chlorinated benzyl group will yield a different molecule with unpredictable, non-transferable properties .

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole: Quantified Differentiation Evidence vs. Closest Analogs


Distinct Linker Flexibility and Spatial Presentation vs. Directly-Attached 2,4-Dichlorophenyl Analog

The target compound incorporates a methylene spacer (-CH2-) between the 2,4-dichlorophenyl group and the sulfur atom, creating a flexible benzyl sulfanyl linker. In contrast, the directly-attached analog 2-(2,4-dichlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole (CAS 23269-55-8) lacks this spacer, resulting in a rigid, directly-conjugated aryl-oxadiazole system [1]. This architectural difference introduces 5 rotatable bonds in the target versus ~3 in the directly-attached analog, altering the conformational landscape and potential for induced-fit binding .

medicinal chemistry structure-activity relationship conformational analysis

Higher Molecular Weight and Enhanced Lipophilicity Relative to Des-Methylsulfanyl or Phenyl-Only Analogs

The 2-methylsulfanyl substitution on the phenyl ring increases both molecular weight and predicted lipophilicity compared to unsubstituted phenyl analogs. The target compound (MW: 383.32 g/mol) and its 3,4-dichlorobenzyl regioisomer (MW: 383.31 g/mol) share the same formula but differ in predicted LogP, with the 3,4-isomer having an XlogP of 5.5 . In contrast, the des-methylsulfanyl analog 2-[(2,4-dichlorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole has a MW of 337.2 g/mol and is expected to have a lower LogP, though experimental values for the target are not available .

physicochemical properties lipophilicity drug-likeness

Distinct Regioisomeric Identity: 2,4-Dichlorobenzyl vs. 3,4-Dichlorobenzyl Substitution

The target compound is the 2,4-dichlorobenzyl isomer (CAS 338968-06-2), while the closest commercially available analog is the 3,4-dichlorobenzyl regioisomer (CAS 339015-33-7). Although they share the same molecular formula and weight (383.31 g/mol), their distinct chlorine substitution patterns lead to different predicted physicochemical properties, with the 3,4-isomer having a predicted XlogP of 5.5 and a boiling point of 529.0 ± 60.0 °C, whereas the target compound has a predicted boiling point of 549.8 ± 40.0 °C and a density of 1.318 ± 0.06 g/cm³ .

chemoinformatics isomerism structure-activity relationship

Unique Dual Sulfur Reactivity Profile: A Thioether-Rich Scaffold for Chemical Biology

The target compound contains two distinct thioether moieties: a benzyl sulfanyl linker and a methylsulfanyl substituted phenyl ring . Both sulfurs can be selectively oxidized to sulfoxides or sulfones, offering a unique two-step reactivity profile not available in mono-thioether analogs like 2-[(2,4-dichlorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole (CAS 332869-35-9), which has only one sulfur atom .

chemical biology oxidation cysteine targeting

Extremely Low Basicity (pKa ~ -6.54) Enables Unique Purification Strategies

The predicted pKa of the target compound is -6.54 ± 0.45 . This extremely low basicity, likely due to the electron-withdrawing effects of the oxadiazole ring and chlorine substituents, is significantly lower than that of the analog 2-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS 338968-07-3), which has a predicted pKa of 4.78 ± 0.10 .

synthetic chemistry purification pKa prediction

No Known Bioactivity: A Clean Slate for Chemical Probe Development

According to the ZINC database, there is no known bioactivity for this compound, and no predicted activity via SEA analysis [1]. This contrasts with related oxadiazole scaffolds that have been reported to exhibit antibacterial, antifungal, and anticancer activities [2].

drug discovery chemogenomics probe development

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole: Optimal Application Scenarios Derived from Quantitative Evidence


Fragment-Based Drug Discovery: A High-Flexibility, Lipophilic Scaffold for Hit Generation

The target compound's 5 rotatable bonds and predicted high lipophilicity make it an excellent starting point for fragment-based screening programs targeting hydrophobic protein pockets. Its structural novelty, combined with the absence of known bioactivity, ensures a clean intellectual property position for hit identification [1]. The low pKa ensures straightforward purification, facilitating high-throughput synthesis of analog libraries.

Chemical Biology: Dual-Thioether Oxidation Platform for Covalent Probe Development

With two distinct thioether groups, this compound can be sequentially oxidized to sulfoxide and sulfone derivatives, creating a versatile platform for generating covalent probes targeting cysteine residues. This dual-reactivity profile is not available in mono-thioether analogs, providing a unique synthetic handle for bioconjugation or activity-based protein profiling (ABPP) [1].

Isomer Selectivity Studies in Medicinal Chemistry SAR Campaigns

The distinct physicochemical properties of the 2,4-dichlorobenzyl isomer (CAS 338968-06-2) versus the 3,4-dichlorobenzyl isomer (CAS 339015-33-7) provide a valuable pair for probing the impact of regioisomerism on target engagement, membrane permeability, and metabolic stability. Using both isomers in parallel allows for rigorous validation of structure-activity relationships [1].

Negative Control for Oxadiazole-Based Bioactivity Screens

Given the lack of any annotated bioactivity in ZINC and SEA databases, this compound serves as an ideal negative control for screening campaigns involving oxadiazole libraries. Its use helps confirm that observed hits are due to specific structural moieties rather than non-specific oxadiazole effects [1].

Quote Request

Request a Quote for 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.